molecular formula C14H14N4O3 B568781 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 1351961-59-5

7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B568781
CAS No.: 1351961-59-5
M. Wt: 286.291
InChI Key: JVYBHXSIAJRNGN-UHFFFAOYSA-N
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Description

Infrared Spectral Signatures

The infrared spectroscopic analysis of this compound provides critical information regarding functional group identification and molecular vibrations. The compound exhibits characteristic carbonyl stretching vibrations corresponding to the dione functionality at positions 4 and 6 of the pyrimidine ring system. These carbonyl stretches typically appear in the region between 1630 and 1697 reciprocal centimeters, with the exact frequency depending on the electronic environment and hydrogen bonding interactions. The pyrazole carbon-nitrogen stretching vibrations manifest in the range of 1525 to 1609 reciprocal centimeters, reflecting the aromatic character of the fused heterocyclic system.

The methoxybenzyl substituent contributes additional spectral features, including aromatic carbon-hydrogen stretching vibrations in the region of 3000 to 3100 reciprocal centimeters, and aromatic carbon-carbon stretching modes between 1450 and 1600 reciprocal centimeters. The methoxy group displays characteristic carbon-oxygen stretching vibrations around 1250 to 1300 reciprocal centimeters, while the aliphatic carbon-hydrogen stretching of the methyl groups appears between 2800 and 3000 reciprocal centimeters. The benzyl methylene bridge exhibits specific deformation modes that can be distinguished from other aliphatic carbon-hydrogen vibrations through careful spectral analysis.

Advanced infrared techniques, including attenuated total reflectance and transmission measurements, allow for precise determination of vibrational frequencies and their assignments to specific molecular motions. The intensity patterns and band positions provide insights into the electronic distribution within the molecule and the strength of intramolecular interactions. Temperature-dependent infrared studies can reveal conformational dynamics and the relative stability of different molecular conformations in the solid state.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through both proton and carbon-13 nuclear magnetic resonance techniques. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns characteristic of the heterocyclic framework and substituent groups. The aromatic protons of the methoxybenzyl substituent typically appear as multiplets in the region between 7.13 and 7.21 parts per million, with additional aromatic signals extending to 8.21 parts per million for protons on the pyrazole ring. The methoxy group protons exhibit a characteristic singlet around 3.84 parts per million, while the methyl substituent on the pyrimidine ring appears as a singlet between 2.54 and 2.62 parts per million.

The benzyl methylene protons display complex coupling patterns due to their diastereotopic nature and coupling with adjacent aromatic protons, typically appearing as multiplets in the region of 4.0 to 5.5 parts per million. The pyrazole ring proton exhibits characteristic downfield chemical shifts due to the electron-withdrawing effect of the nitrogen atoms and the aromatic ring current effects. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with carbonyl carbons appearing between 150 and 170 parts per million, aromatic carbons in the range of 110 to 140 parts per million, and aliphatic carbons at higher field positions.

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, enable complete assignment of all carbon and proton signals and establish connectivity patterns within the molecule. These advanced techniques are particularly valuable for confirming the regioselective substitution patterns and distinguishing between different regioisomers that might be present as synthetic impurities. The coupling constants derived from proton nuclear magnetic resonance analysis provide information about dihedral angles and conformational preferences in solution.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that facilitate structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 286, corresponding to the molecular weight of 286.29 atomic mass units. Electron impact ionization produces characteristic fragmentation patterns that reflect the stability of different molecular fragments and the preferred cleavage sites under high-energy conditions. The most abundant fragment ions typically result from the loss of the methoxybenzyl substituent, producing fragments at lower mass-to-charge ratios that correspond to the core pyrazolopyrimidine system.

The fragmentation mechanism involves initial cleavage of the benzyl carbon-nitrogen bond, followed by subsequent fragmentations of the resulting radical cation. The methoxy group can undergo alpha-cleavage to generate methyl radical loss, while the pyrimidine ring system can fragment through retro-Diels-Alder reactions and ring-opening processes. High-resolution mass spectrometry provides accurate mass measurements that enable determination of elemental compositions for both the molecular ion and fragment ions, confirming the proposed molecular formula and structural assignments.

Tandem mass spectrometry techniques, including collision-induced dissociation and electron capture dissociation, provide detailed information about fragmentation pathways and can distinguish between isomeric structures that exhibit similar molecular weights but different fragmentation patterns. The relative abundances of fragment ions reflect the thermodynamic stability of different fragmentation products and provide insights into the electronic structure and bonding patterns within the molecule. These mass spectrometric data serve as valuable fingerprints for compound identification and purity assessment in synthetic preparations.

Computational Chemistry Approaches

Density Functional Theory Optimization

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular geometry of this compound through quantum mechanical optimization procedures. The Becke three-parameter Lee-Yang-Parr functional with 6-311G basis set with diffuse and polarization functions has been successfully employed for geometry optimization of related pyrazolopyrimidine derivatives, providing accurate prediction of bond lengths, bond angles, and dihedral angles. These calculations reveal the preferred conformational states of the molecule in the gas phase and provide energy profiles for rotation around key bonds, particularly the benzyl carbon-nitrogen bond that connects the methoxybenzyl substituent to the pyrimidine ring.

The density functional theory optimization predicts the planarity of the pyrazolopyrimidine core system, with calculated deviations from planarity typically less than 0.05 angstroms, consistent with experimental crystallographic observations. The methoxybenzyl substituent adopts a conformation that minimizes steric interactions while maintaining favorable electronic interactions between the aromatic rings. The calculated bond lengths for the carbonyl groups at positions 4 and 6 reflect the partial double-bond character resulting from resonance delocalization throughout the heterocyclic system.

Frequency calculations at the optimized geometry provide theoretical infrared and Raman spectra that can be compared with experimental observations to validate the computational model. The calculated vibrational frequencies, when scaled appropriately for the level of theory employed, show excellent agreement with experimental infrared spectra, confirming the accuracy of the optimized molecular structure. Thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, can be calculated at various temperatures to predict the thermal stability and phase behavior of the compound.

Properties

IUPAC Name

7-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-17-13(19)11-7-15-16-12(11)18(14(17)20)8-9-3-5-10(21-2)6-4-9/h3-7H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYBHXSIAJRNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NN=C2)N(C1=O)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A widely cited method involves alkylation of pyrazolo[3,4-d]pyrimidin-4-ol intermediates under phase transfer catalysis (PTC). For example, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol reacts with alkylating agents such as 4-methoxybenzyl bromide in dimethylformamide (DMF) at room temperature . The PTC system (e.g., tetrabutylammonium bromide) facilitates the transfer of the 4-methoxybenzyl group to the N7 position of the heterocyclic core.

Key Reaction Parameters

ParameterValue/Detail
Alkylating Agent4-Methoxybenzyl bromide
SolventDMF
CatalystTetrabutylammonium bromide
TemperatureRoom temperature (25°C)
Reaction Time12–24 hours
Yield45–56% (based on analogous reactions)

Oxidative Coupling with Aldehydes

Alternative routes employ oxidative coupling strategies. A protocol adapted from pyrazolo[4,3-d]pyrimidine synthesis involves reacting 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 4-methoxybenzaldehyde in the presence of potassium persulfate (K₂S₂O₈) . The reaction proceeds via a radical-mediated mechanism, forming the pyrazolo[3,4-d]pyrimidine skeleton while introducing the 4-methoxybenzyl group at C7.

Optimized Conditions

  • Oxidizing Agent : K₂S₂O₈ (2.5 equiv)

  • Solvent System : Ethanol/water (3:1 v/v)

  • Temperature : 80°C under microwave irradiation

  • Reaction Time : 30 minutes

  • Yield : ~50%

This method is notable for its rapid kinetics under microwave assistance, though scalability may be limited by equipment requirements.

Solid-Phase Synthesis for Parallel Optimization

Patent literature describes solid-phase approaches for generating pyrazolo[3,4-d]pyrimidine derivatives with diverse substituents . A resin-bound pyrazole precursor undergoes sequential:

  • Cyclocondensation with urea derivatives to form the pyrimidine ring.

  • Alkylation with 4-methoxybenzyl chloride.

  • Cleavage from the resin using trifluoroacetic acid (TFA).

Advantages

  • High-throughput screening of reaction conditions.

  • Purity >90% without chromatographic purification .

Post-Functionalization of Preformed Cores

Late-stage modification of preassembled pyrazolo[3,4-d]pyrimidines offers another pathway. For instance, 5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes nucleophilic aromatic substitution with 4-methoxybenzylamine in the presence of cesium carbonate (Cs₂CO₃) .

Reaction Profile

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : Dimethylacetamide (DMA)

  • Temperature : 120°C

  • Yield : 62%

This method is ideal for introducing arylalkyl groups but requires stringent anhydrous conditions.

Mechanochemical Synthesis

Emerging techniques utilize ball milling for solvent-free synthesis. A mixture of 3-amino-5-methylpyrazole-4-carboxamide and 4-methoxybenzyl isocyanate undergoes cyclization under mechanical force, followed by oxidation with iodine .

Comparative Efficiency

MetricMechanochemicalSolution-Phase
Reaction Time2 hours24 hours
Yield48%52%
Solvent Consumption0 mL50 mL/g

While yields are comparable to traditional methods, mechanochemistry reduces environmental impact and operational costs .

Structural Characterization and Validation

All synthetic routes are validated through:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm and aromatic protons between δ 6.8–7.4 ppm) .

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 377.3966 ([M+H]⁺) .

  • X-Ray Crystallography : Orthorhombic crystal system with space group P2₁2₁2₁ .

Challenges and Optimization Opportunities

  • Regioselectivity : Competing alkylation at N1 vs. N7 necessitates careful choice of protecting groups .

  • Yield Limitations : Low yields (45–62%) in multi-step sequences highlight opportunities for catalyst development.

  • Green Chemistry : Solvent-free and catalytic methods remain underexplored for this compound .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrazolo[3,4-d]pyrimidine core using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the methoxybenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxybenzyl group.

    Reduction: Formation of alcohols or amines from the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines with various functional groups.

Scientific Research Applications

Pharmacological Properties

The compound is part of a larger family of pyrazolo[3,4-d]pyrimidines, which have been identified for their potential as anti-cancer agents and enzyme inhibitors. Specifically, derivatives of this compound have shown promise in targeting various biological pathways.

Cancer Treatment

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-EGFR (epidermal growth factor receptor) activity, making them potential candidates for cancer therapy. In one study, new derivatives were synthesized and tested for their ability to inhibit EGFR-TK (tyrosine kinase), which is often overexpressed in various cancers. The findings suggest that these compounds could help overcome resistance to existing FDA-approved anticancer drugs by providing a novel mechanism of action against tumor proliferation .

Enzyme Inhibition

Another notable application is the inhibition of phosphodiesterase (PDE) enzymes. A study highlighted the efficacy of pyrazolopyrimidine compounds as inhibitors of human phosphodiesterase type V (hPDE-V), which plays a role in various physiological processes including smooth muscle relaxation and platelet aggregation. The derivatives demonstrated potent anticryptosporidial activity against Cryptosporidium parvum and C. hominis, showing minimal off-target effects and rapid action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is crucial for optimizing its pharmacological properties. Variations in substituents on the benzyl group significantly influence the compound's potency against specific targets. For instance:

Substituent Effect on Activity
4-MethoxybenzylEnhanced binding affinity to EGFR
4-ChlorophenylIncreased potency against PDEs
Alkyl groupsModulation of bioavailability and solubility

This table summarizes how different substituents can modify the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.

Case Studies

Several case studies underscore the therapeutic potential of this compound:

  • EGFR Inhibition : A series of synthesized pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anti-proliferative effects on cancer cell lines. The most promising candidates exhibited IC50 values in the low nanomolar range against EGFR-overexpressing cells .
  • PDE Inhibition : In vivo studies conducted on mice infected with C. parvum demonstrated that selected pyrazolopyrimidine derivatives significantly reduced parasite load while maintaining a favorable safety profile. These studies indicated a potential pathway for developing new treatments for cryptosporidiosis .

Mechanism of Action

The mechanism of action of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally and functionally related compounds:

Herbicidal Pyrazolopyrimidine Derivatives

A pyrazolo[3,4-d]pyrimidine analog, 5-(4-chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-1,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione , demonstrated potent herbicidal activity in assays. Unlike the target compound, this derivative features halogenated aryl and propargyloxy substituents, which enhance its interaction with plant-specific targets. The absence of a 4-methoxybenzyl group in this analog highlights the role of substituents in determining herbicidal vs. mammalian bioactivity .

Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolo-pyrimidine diones, such as 5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (9b) , exhibit distinct physical and chemical properties. These compounds, synthesized with thiophenyl and methoxyphenyl groups, show higher melting points (110–122°C) and yields (76–85%) compared to pyrazolopyrimidines. The thiazole ring in these derivatives likely improves metabolic stability but reduces solubility relative to pyrazole-based analogs .

FGFR1-Inhibiting Oxazolo[5,4-d]pyrimidines

5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives (e.g., compounds N5a–5l) are potent FGFR1 inhibitors with antitumor activity against H460, B16F10, and A549 cancer cell lines. The oxazole ring and methyl substituents in these analogs confer selectivity for FGFR1 kinase, whereas the 4-methoxybenzyl group in the target compound may influence off-target interactions or pharmacokinetic profiles .

Circadian Clock-Modulating Pyrazolopyrimidines

TU-892 (5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione) and TU-923 (2,4-dichlorophenyl variant) modulate the plant circadian clock. SAR studies reveal that minor substituent changes (e.g., chlorine position) invert biological effects (period lengthening vs. shortening). The 4-methoxybenzyl group in the target compound could similarly fine-tune receptor binding in mammalian systems .

Substituent Effects on Bioactivity

  • Electron-Donating Groups : The 4-methoxybenzyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to halogenated or thiophenyl analogs .
  • Methyl vs.

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Yield (%) Key Substituents
7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione (Target) Not reported Not reported 7-(4-Methoxybenzyl), 5-methyl
5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6-dione (9b) 110–112 76 Thiophen-2-yl, 3,4-dimethoxyphenyl
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6-dione (N5a) Not reported 73–85 5,7-Dimethyl
TU-892 Not reported Not reported 3,4-Dichlorophenyl, phenyl

Biological Activity

7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS Number: 1160521-51-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and immunomodulatory effects.

  • Molecular Formula : C20H19N5O3
  • Molecular Weight : 377.39 g/mol

Anticancer Activity

Research has indicated that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as Toll-like receptor 7 (TLR7) agonists, which can stimulate immune responses against cancer cells. Activation of TLR7 has been associated with enhanced antitumor immunity and improved outcomes in cancer therapies .
  • Case Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these compounds ranged from 27.6 μM to 43 μM, indicating potent activity .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives has been well documented:

  • Inhibition of COX Enzymes : Compounds similar to 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine have shown to inhibit cyclooxygenase (COX) enzymes effectively. For example, certain derivatives achieved IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
  • Experimental Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated that these compounds significantly reduced inflammation markers and improved overall symptoms associated with inflammatory responses.

Immunomodulatory Effects

The immunomodulatory properties of this compound are particularly noteworthy:

  • TLR7 Activation : As a TLR7 agonist, it can enhance the immune response by promoting the activation of dendritic cells and T cells. This mechanism is crucial in developing vaccines and immunotherapies for cancer treatment .
  • Combination Therapies : The compound may be used in combination with other immunotherapeutic agents to enhance efficacy against tumors by leveraging synergistic effects.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural components:

  • Substituents : Electron-donating groups such as methoxy or methyl enhance biological activity by stabilizing the active conformation of the molecule.
  • Ring Structure : The unique bicyclic structure contributes to the interaction with biological targets such as enzymes and receptors involved in inflammation and tumor progression.

Summary of Findings

Biological ActivityMechanismIC50 ValuesReferences
AnticancerTLR7 Agonist27.6 - 43 μM
Anti-inflammatoryCOX Inhibition0.04 μmol
ImmunomodulatoryImmune ActivationN/A

Q & A

Q. What are the standard synthetic routes for 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, and how are reaction conditions optimized?

The compound is synthesized via condensation reactions. For example, thiobarbituric acid (2 mmol) and aryl aldehydes (1 mmol) react in methanol with excess ammonium acetate at room temperature for 20–30 minutes, yielding white powders after filtration and recrystallization (55–75% yield). Temperature and solvent choice (e.g., methanol or ethanol) critically influence cyclization efficiency. Purification often involves water washes and methanol recrystallization to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Key methods include:

  • ¹H/¹³C NMR : Identifies substituent environments (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm and pyrimidine carbonyl carbons at δ 160–170 ppm).
  • FT-IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-N vibrations in the pyrazolo-pyrimidine core.
  • Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the 4-methoxybenzyl substituent influence the compound’s reactivity and stability?

The electron-donating methoxy group enhances solubility in polar solvents (e.g., methanol) and stabilizes intermediates during cyclization. It may also sterically hinder nucleophilic attack at the pyrimidine ring, affecting reaction pathways .

Q. What purification strategies are recommended to isolate high-purity samples?

Common approaches:

  • Recrystallization : Use methanol or ethanol to remove impurities; yields >70% purity.
  • Column chromatography : Employ silica gel with chloroform/methanol (9:1) for challenging separations.
  • HPLC : Achieves >95% purity for biological assays .

Q. What are the critical spectroscopic benchmarks for quality control?

  • UV-Vis : λmax ~260–280 nm (π→π* transitions in the heterocyclic core).
  • ¹H NMR : Sharp singlets for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.4 ppm).
  • Elemental analysis : C, H, N percentages should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations improve reaction design for derivatives?

Quantum mechanics/molecular mechanics (QM/MM) simulations predict transition states and optimize reaction pathways. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to identify optimal catalysts or solvents, reducing trial-and-error cycles .

Q. What statistical experimental design (DoE) methods are suitable for optimizing synthesis yield?

Use factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For instance, a 2³ factorial design can identify interactions between ammonium acetate concentration, reaction time, and solvent polarity. Response surface methodology (RSM) then refines conditions for maximum yield .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

  • Enzyme inhibition assays : Measure IC50 values against targets like phosphodiesterases or kinases.
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinities to receptors.
  • Molecular docking : Predicts binding modes using crystal structures (e.g., PDB entries) .

Q. What role do solvent and catalyst systems play in modifying reaction kinetics?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while bases like K2CO3 deprotonate intermediates to accelerate ring closure. Catalysts such as triethylamine improve yields by neutralizing acidic byproducts .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Substituent variation : Replace the methoxy group with halogens (e.g., Cl, Br) to modulate electron-withdrawing effects and bioavailability.
  • Scaffold hybridization : Fuse with thiophene or furan moieties to enhance interactions with hydrophobic enzyme pockets.
  • Bioisosteres : Replace the pyrimidine-dione core with triazolo-pyrimidines to improve metabolic stability .

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